1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone (CB-13) is a synthetic compound classified as a cannabinoid receptor agonist. It exhibits a preference for peripheral cannabinoid receptors, specifically CB1 and CB2 receptors, located outside the central nervous system. [, , ] In scientific research, CB-13 serves as a valuable tool for investigating the roles of peripheral cannabinoid receptors in various physiological processes, including pain modulation, inflammation, and cardiovascular function. [, , , ]
The molecular structure of CB-13 consists of a central ketone group flanked by two naphthalene rings. One of the naphthalene rings is further substituted with a pentyloxy group at the 4 position. This specific structural arrangement contributes to its binding affinity for cannabinoid receptors. [] Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed insights into the structural features and conformation of CB-13.
Limited information is available on the specific chemical reactions involving CB-13. One study indicates that CB-13 activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. [, ] This activation subsequently leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which plays a crucial role in cardiovascular function. [, ] Further investigation is required to explore other potential chemical reactions and interactions of CB-13 within biological systems.
CB-13 primarily exerts its effects through the activation of peripheral cannabinoid receptors, specifically CB1 and CB2 receptors. [, , , ] These receptors are G protein-coupled receptors that, upon activation by CB-13, initiate intracellular signaling cascades. [, ] The downstream effects of CB-13 vary depending on the specific cell type and the activated signaling pathways. For example, in cultured mouse dorsal root ganglion (DRG) neurons, CB-13 reduces the sensitization of the transient receptor potential vanilloid 1 (TRPV1) ion channel, contributing to its analgesic effects in inflammatory pain models. [] Furthermore, CB-13 reduces neuronal hyperexcitability induced by inflammatory mediators like prostaglandin E2. [] In cardiac myocytes, CB-13 attenuates hypertrophy induced by endothelin-1 through the activation of AMPK and eNOS signaling. [, ]
CB-13 has shown promise in various scientific research applications due to its ability to selectively target peripheral cannabinoid receptors, thereby avoiding the psychoactive side effects associated with central CB1 receptor activation. [, , , , , ] Some of the key applications include:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6